molecular formula C14H14N4O10S2 B12467073 3-Nitro-4-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]benzenesulfonamide

3-Nitro-4-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]benzenesulfonamide

Cat. No.: B12467073
M. Wt: 462.4 g/mol
InChI Key: IHJCLGGMKKASSI-UHFFFAOYSA-N
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Description

3-Nitro-4-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]benzenesulfonamide is a complex organic compound characterized by the presence of multiple functional groups, including nitro, sulfonamide, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]benzenesulfonamide typically involves multi-step organic reactions. One common method involves the nitration of a suitable precursor, followed by sulfonation and etherification reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Nitro-4-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-4-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]benzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-4-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]benzenesulfonamide is unique due to its combination of nitro, sulfonamide, and phenoxy groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across different scientific fields .

Properties

Molecular Formula

C14H14N4O10S2

Molecular Weight

462.4 g/mol

IUPAC Name

3-nitro-4-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]benzenesulfonamide

InChI

InChI=1S/C14H14N4O10S2/c15-29(23,24)9-1-3-13(11(7-9)17(19)20)27-5-6-28-14-4-2-10(30(16,25)26)8-12(14)18(21)22/h1-4,7-8H,5-6H2,(H2,15,23,24)(H2,16,25,26)

InChI Key

IHJCLGGMKKASSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])OCCOC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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